molecular formula C19H13N3O B14521518 (1,3-Diphenyl-1H-furo[3,2-c]pyrazol-5-yl)acetonitrile CAS No. 62639-68-3

(1,3-Diphenyl-1H-furo[3,2-c]pyrazol-5-yl)acetonitrile

Cat. No.: B14521518
CAS No.: 62639-68-3
M. Wt: 299.3 g/mol
InChI Key: CLWLZJWMAPBIMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1,3-Diphenyl-1H-furo[3,2-c]pyrazol-5-yl)acetonitrile is a heterocyclic compound that features a unique fusion of furan and pyrazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-Diphenyl-1H-furo[3,2-c]pyrazol-5-yl)acetonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the furan and pyrazole rings. The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(1,3-Diphenyl-1H-furo[3,2-c]pyrazol-5-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

(1,3-Diphenyl-1H-furo[3,2-c]pyrazol-5-yl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which (1,3-Diphenyl-1H-furo[3,2-c]pyrazol-5-yl)acetonitrile exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Properties

CAS No.

62639-68-3

Molecular Formula

C19H13N3O

Molecular Weight

299.3 g/mol

IUPAC Name

2-(1,3-diphenylfuro[3,2-c]pyrazol-5-yl)acetonitrile

InChI

InChI=1S/C19H13N3O/c20-12-11-16-13-17-19(23-16)18(14-7-3-1-4-8-14)21-22(17)15-9-5-2-6-10-15/h1-10,13H,11H2

InChI Key

CLWLZJWMAPBIMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C3=C2OC(=C3)CC#N)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.